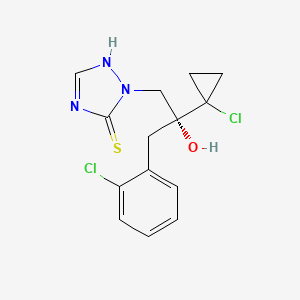
(R)-prothioconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-prothioconazole is a 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione that is the (R)-enantiomer of prothioconazole. It is an enantiomer of a (S)-prothioconazole.
Applications De Recherche Scientifique
Enantioselective Degradation in Soils
Prothioconazole, a chiral triazole fungicide, undergoes enantioselective degradation in various soils. Research shows that R-prothioconazole is preferentially degraded compared to its enantiomer, with this degradation influenced by soil conditions and organic matter content. This study highlights the importance of considering enantiomeric forms in environmental impact assessments of such fungicides (Zhang et al., 2018).
Stereoselective Bioactivity Against Fungi
The stereoselective bioactivity of prothioconazole and its metabolite prothioconazole-desthio was investigated. Results indicated that the R-enantiomers were significantly more potent against pathogenic fungi compared to S-enantiomers. The R-enantiomers also showed more effective inhibition of biosynthesis of ergosterol, a key fungal cell component, suggesting a stereoselective mechanism of action (Zhang et al., 2019).
Antifungal Activity Against Fusarium Oxysporum
A study on Fusarium oxysporum f. sp. cubense (Foc TR4) revealed that prothioconazole enantiomers exhibit stereoselective fungicidal activities. R-Prothioconazole was found to be more effective in causing morphological changes and impairment in membrane integrity in the fungus, leading to increased efficacy in treating Fusarium wilt of banana. This suggests that the R-enantiomer may be more suitable for specific agricultural applications (Yang et al., 2022).
Mechanism of Action in Inhibition
Research exploring the mechanism of prothioconazole's inhibition of Candida albicans CYP51 (CaCYP51) showed that its metabolite, prothioconazole-desthio, is active in inhibiting CYP51 activity, while prothioconazole itself does not. This distinction is crucial for understanding how prothioconazole works and its potential medical applications (Parker et al., 2012).
Enantioselective Accumulation in Earthworms
Enantioselective degradation and accumulation of prothioconazole were observed in earthworms and soils. The presence of earthworms in soil can accelerate the degradation of prothioconazole, and its accumulation in earthworms was found to be enantioselective. This study provides insights into the environmental fate and ecological impact of chiral fungicides (Wang et al., 2019).
Oxidative Stress in Zebrafish
Prothioconazole caused oxidative stress in zebrafish (Danio rerio), with its metabolite being more toxic than the parent compound. The study also proposed a metabolic pathway including phase I and II metabolites, highlighting the potential ecological and human health risks associated with prothioconazole (Zhang et al., 2020).
Propriétés
Formule moléculaire |
C14H15Cl2N3OS |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
2-[(2R)-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/t14-/m1/s1 |
Clé InChI |
MNHVNIJQQRJYDH-CQSZACIVSA-N |
SMILES isomérique |
C1CC1([C@@](CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
SMILES canonique |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






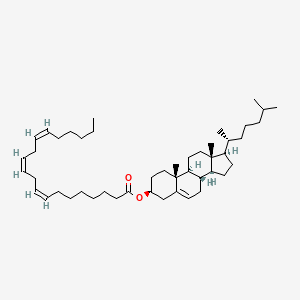
![Apigenin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B1255060.png)
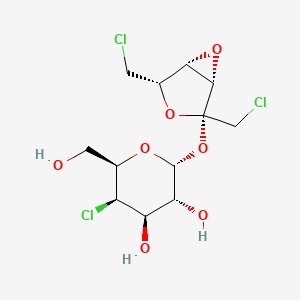
![[(1S,3R,4S,5S,6R,8S,10R,11S,12S,13R,15R,17S,29R,30S,31S,33R)-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] (2S)-2-methylbutanoate](/img/structure/B1255063.png)
![2,6-ditert-butyl-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1255064.png)
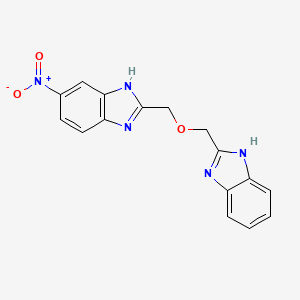
![(3aS,3bR)-3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B1255071.png)
![[11-Ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255072.png)
![N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine](/img/structure/B1255073.png)
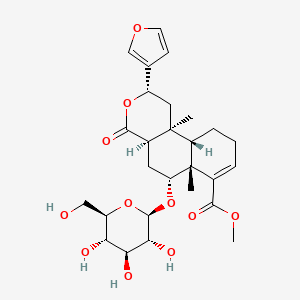
![luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]](/img/structure/B1255075.png)